molecular formula C17H13ClN2OS B12375044 SARS-CoV-2 3CLpro-IN-18

SARS-CoV-2 3CLpro-IN-18

Cat. No.: B12375044
M. Wt: 328.8 g/mol
InChI Key: AHGIFHCAUNNLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARS-CoV-2 3CLpro-IN-18 is a potent inhibitor targeting the 3C-like protease (3CLpro) of the SARS-CoV-2 virusInhibiting this enzyme can effectively block the virus’s ability to replicate, making this compound a promising candidate for antiviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 3CLpro-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 3CLpro-IN-18 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound .

Scientific Research Applications

SARS-CoV-2 3CLpro-IN-18 has a wide range of scientific research applications, including:

Mechanism of Action

SARS-CoV-2 3CLpro-IN-18 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The molecular targets involved include the catalytic dyad of the protease, consisting of a cysteine and a histidine residue .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 3C-like protease inhibitors such as:

Uniqueness

SARS-CoV-2 3CLpro-IN-18 is unique due to its specific binding mode and high potency against the 3C-like protease. Unlike some other inhibitors, it may exhibit a different resistance profile, making it a valuable addition to the arsenal of antiviral agents .

Biological Activity

SARS-CoV-2, the virus responsible for COVID-19, employs its 3C-like protease (3CLpro) as a critical enzyme in its replication cycle. The compound SARS-CoV-2 3CLpro-IN-18 has emerged as a promising inhibitor of this protease, demonstrating significant biological activity against the virus. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Role of 3CLpro in SARS-CoV-2 Replication

The 3CLpro enzyme is essential for processing the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs), which are crucial for viral replication and assembly. The enzyme cleaves at specific sites within these polyproteins, with a notable preference for the Leu-Gln bond . The active site of 3CLpro is characterized by a catalytic dyad composed of Cys145 and His41, which is atypical among cysteine proteases .

This compound functions by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of polyproteins, effectively blocking viral replication. In vitro studies have shown that compounds like this compound can reduce the enzymatic activity significantly, with some studies reporting over 85% inhibition .

Inhibitory Activity

A study evaluating various compounds for their inhibitory effects on SARS-CoV-2 3CLpro identified several candidates, including this compound. The following table summarizes the inhibitory concentrations (IC50) of selected compounds:

CompoundIC50 (µM)Inhibition Percentage (%)
This compound<5>85
Ivermectin<10>85
Boceprevir<2060
Eravacycline<15>70

This data indicates that this compound exhibits potent inhibitory activity compared to other known inhibitors .

Case Studies

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting, VeroE6 cells were treated with varying concentrations of this compound prior to infection with SARS-CoV-2. The results demonstrated that pre-treatment with this compound significantly reduced viral load as measured by immunofluorescence assays. The study reported an IC50 value of less than 5 µM, indicating high efficacy against viral replication .

Case Study 2: Structural Analysis

Crystallographic studies have provided insights into the binding interactions between this compound and the protease. The compound was found to form multiple hydrogen bonds with key residues in the active site, stabilizing its binding and enhancing its inhibitory effect. These structural insights are critical for understanding how modifications to the compound could further improve its efficacy against emerging variants .

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

[2-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C17H13ClN2OS/c18-14-8-7-13-6-5-12-3-1-2-4-15(12)20(16(13)9-14)17(21)10-22-11-19/h1-4,7-9H,5-6,10H2

InChI Key

AHGIFHCAUNNLPO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)C(=O)CSC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.